

(S)-1-Phenyl-2-propyn-1-ol molecular weight and formula

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Compound of Interest

Compound Name: (S)-1-Phenyl-2-propyn-1-ol

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An In-Depth Technical Guide to **(S)-1-Phenyl-2-propyn-1-ol**: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(S)-1-Phenyl-2-propyn-1-ol**, a chiral propargyl alcohol that serves as a critical building block in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with a focus on achieving high enantioselectivity, and discuss its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Core Molecular Attributes

(S)-1-Phenyl-2-propyn-1-ol, also known as (S)- α -ethynylbenzyl alcohol, is a chiral secondary alcohol containing both a phenyl and a terminal alkyne group.^[1] This unique combination of functional groups makes it a highly valuable precursor for a wide array of chemical transformations.

Molecular Formula and Weight

The chemical structure of **(S)-1-Phenyl-2-propyn-1-ol** is defined by the following formula and molecular weight:

- Molecular Formula: C₉H₈O[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 132.16 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties

A summary of the key physicochemical properties for both the specific (S)-enantiomer and the racemic mixture is provided in the table below. These properties are essential for handling, reaction setup, and purification.

Property	(S)-1-Phenyl-2-propyn-1-ol	(±)-1-Phenyl-2-propyn-1-ol
CAS Number	64599-56-0 [1]	4187-87-5 [2]
Appearance	Liquid	Liquid or low-melting solid [5]
Density	1.067 g/mL at 20 °C	1.087 g/mL at 25 °C [2]
Boiling Point	Not specified	135-136 °C at 13 mmHg [2]
Melting Point	Not specified	22-23 °C
Refractive Index	n _{20/D} 1.551	n _{20/D} 1.549 [2]
Optical Activity	[α] _{20/D} +28±2°, c = 3.2% in chloroform	0° (neat) [2]

Synthesis of (S)-1-Phenyl-2-propyn-1-ol: The Pursuit of Enantioselectivity

The synthesis of chiral propargyl alcohols is a cornerstone of modern organic synthesis due to their utility as versatile intermediates.[\[7\]](#) While racemic 1-phenyl-2-propyn-1-ol can be readily prepared via the addition of an acetylide anion to benzaldehyde, the synthesis of the enantiomerically pure (S)-form requires sophisticated asymmetric methodologies.

Racemic Synthesis: A Foundational Approach

The traditional method for synthesizing the racemic mixture involves the reaction of benzaldehyde with an ethynyl Grignard reagent, such as ethynylmagnesium bromide.[\[8\]](#) This

reaction proceeds through the nucleophilic addition of the acetylide to the carbonyl carbon of the aldehyde.

A general procedure involves:

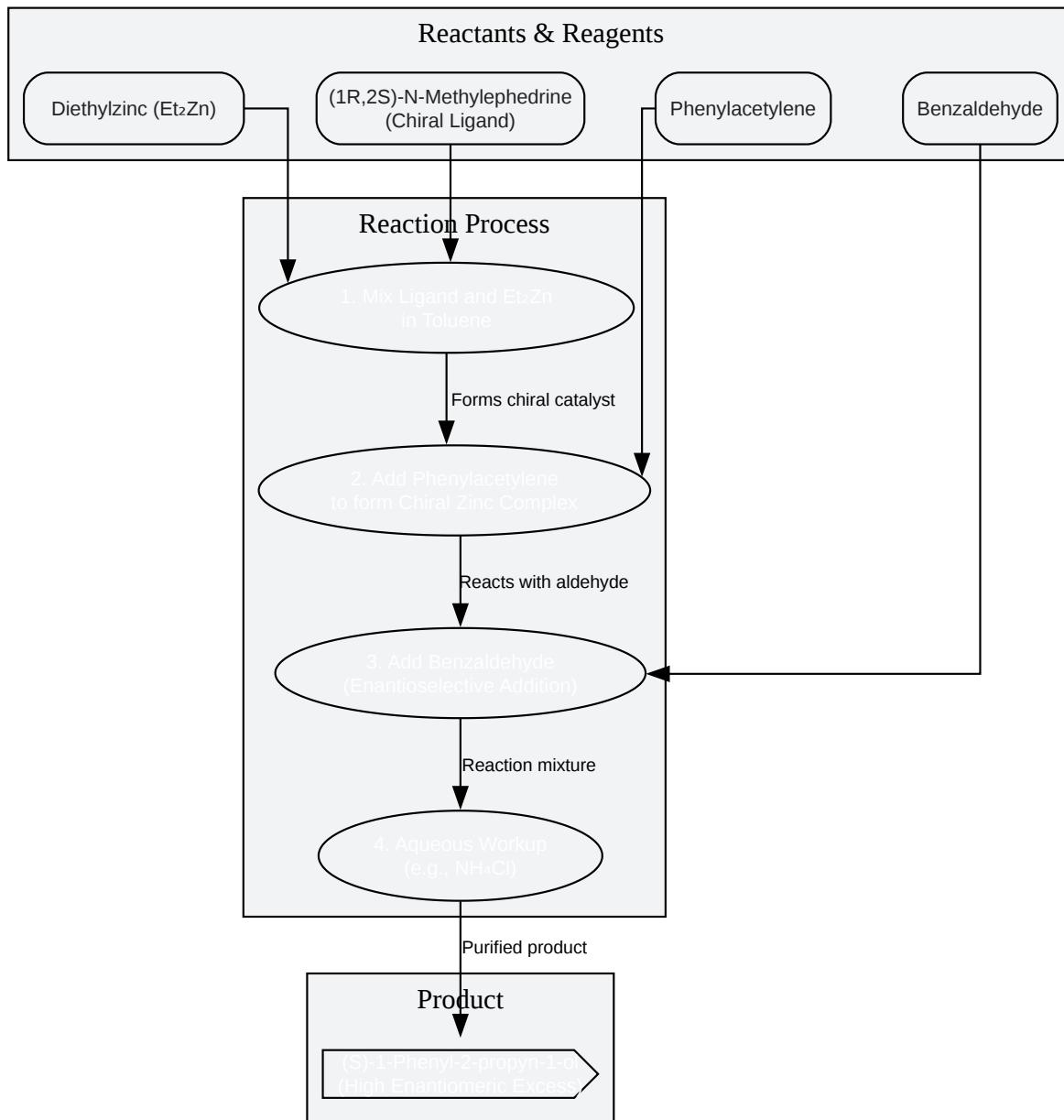
- Preparation of the Grignard reagent from magnesium and a suitable alkyl halide, followed by reaction with acetylene gas.[8]
- Addition of benzaldehyde to the pre-formed ethynylmagnesium halide in an ethereal solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C).[8]
- The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.[8]
- Standard workup involving extraction and purification by silica gel column chromatography yields the desired (\pm)-1-phenyl-2-propyn-1-ol.[8]

Asymmetric Synthesis: Catalytic Enantioselective Alkylation

Achieving high enantiomeric excess for the (S)-enantiomer necessitates the use of chiral catalysts or auxiliaries. A highly effective and widely adopted method is the asymmetric addition of an alkynylzinc reagent to benzaldehyde, catalyzed by a chiral ligand.[9] This approach offers excellent control over the stereochemistry of the newly formed chiral center.

The key to this process is the in-situ formation of an alkynylzinc species from a terminal alkyne and a zinc source, such as diethylzinc (Et_2Zn) or zinc triflate ($\text{Zn}(\text{OTf})_2$), in the presence of a chiral amino alcohol ligand.[9] One of the most successful ligands for this transformation is N-methylephedrine (D).[9]

Diagram of the Asymmetric Synthesis Workflow



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Caption: Workflow for the asymmetric synthesis of **(S)-1-Phenyl-2-propyn-1-ol**.

Applications in Drug Development and Medicinal Chemistry

Propargyl alcohols, particularly in their enantiomerically pure forms, are invaluable synthons in the pharmaceutical industry.^{[7][9]} The terminal alkyne group of **(S)-1-Phenyl-2-propyn-1-ol** is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery for lead generation and optimization.

The chiral alcohol moiety can be further functionalized or can serve as a key stereochemical determinant in the final bioactive molecule. Chiral propargyl alcohols are precursors to a variety of important structural motifs, including:

- Chiral allylic alcohols: Through stereoselective reduction of the alkyne.^[10]
- Optically active allenes.^[10]
- Complex natural products: Many bioactive natural products contain the propargylic alcohol substructure or are synthesized from it.^{[9][11]} For instance, the asymmetric addition of alkynylzinc compounds has been used in the total synthesis of leucascandrolide A, a marine natural product with cytotoxic and antifungal properties.^[9]

Experimental Protocol: Asymmetric Synthesis

The following is a representative, detailed protocol for the synthesis of **(S)-1-Phenyl-2-propyn-1-ol**, adapted from established methodologies.^{[9][12]}

Materials:

- Benzaldehyde
- Phenylacetylene
- Diethylzinc (1.0 M solution in hexanes)
- (1R,2S)-(-)-N-Methylephedrine

- Anhydrous Toluene
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

- Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1R,2S)-(-)-N-Methylephedrine (0.2 mmol) in anhydrous toluene (5 mL).
- Cool the solution to 0 °C and slowly add diethylzinc (1.0 M in hexanes, 2.4 mL, 2.4 mmol) dropwise.
- Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Alkynylzinc Formation: Add phenylacetylene (2.2 mmol) dropwise to the catalyst solution at room temperature. Vigorous gas evolution (ethane) will be observed. Stir the resulting mixture for 30 minutes.
- Enantioselective Addition: Add freshly distilled benzaldehyde (2.0 mmol) to the reaction mixture.
- Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
- Quenching and Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **(S)-1-Phenyl-2-propyn-1-ol** as a colorless oil.
- Characterization: Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC and compare spectroscopic data (¹H NMR, ¹³C NMR) with literature values.[[13](#)] [[14](#)]

Conclusion

(S)-1-Phenyl-2-propyn-1-ol is a molecule of significant strategic importance in modern organic and medicinal chemistry. Its well-defined stereocenter and versatile functional groups provide a reliable platform for the construction of complex, biologically active molecules. The development of robust and highly selective asymmetric synthetic routes has made this chiral building block readily accessible, further fueling its application in the discovery and development of next-generation pharmaceuticals.

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References

- 1. scbt.com [scbt.com]
- 2. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
- 3. 1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5 | Chemsoc [chemsoc.com]
- 4. 1-Phenyl-2-propyn-1-ol, 98% | Fisher Scientific [fishersci.ca]
- 5. 1-Phenyl-2-propyn-1-ol | CymitQuimica [cymitquimica.com]
- 6. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 9. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
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